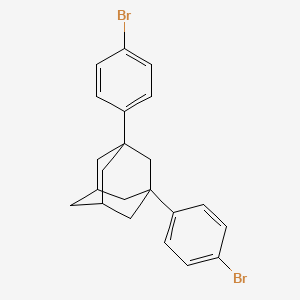

1,3-Bis(4-bromophenyl)adamantane

Beschreibung

Eigenschaften

IUPAC Name |

1,3-bis(4-bromophenyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Br2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCRGSUPIQCDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(4-bromophenyl)adamantane can be synthesized through a series of reactions involving adamantane and bromobenzene derivatives. One common method involves the Suzuki coupling reaction, where 1,3,5,7-tetrakis(4-bromophenyl)adamantane is polymerized with phenylboronic acid-type compounds . This reaction typically requires a palladium catalyst and is conducted in an acetonitrile–THF medium at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include the preparation of high-purity starting materials, efficient catalytic systems, and effective purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(4-bromophenyl)adamantane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted adamantane derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1,3-Bis(4-bromophenyl)adamantane has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Bis(4-bromophenyl)adamantane involves its interaction with molecular targets and pathways. The adamantane core provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes and proteins. The bromophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Adamantane Derivatives

The following table summarizes key properties and applications of 1,3-Bis(4-bromophenyl)adamantane analogs, highlighting the impact of substituent groups on functionality:

Research Findings and Analysis

Thermal Stability and Porosity

Adamantane derivatives with brominated aryl groups exhibit superior thermal stability compared to non-adamantane frameworks. For example, TBPA-based microporous polymers degrade at ~340 °C, outperforming hexakis(4-bromophenyl)benzene polymers (degradation at ~280 °C) due to adamantane’s rigid 3D structure . The bromine atoms enable cross-coupling reactions (e.g., Sonogashira coupling), facilitating the synthesis of porous networks with high BET surface areas (~665 m²g⁻¹) for gas storage .

Solubility and Reactivity

Methylphenyl and bromophenyl substituents enhance solubility in organic solvents (e.g., dichloromethane, DMF), whereas hydroxyl and amino groups improve water dispersibility after functionalization (e.g., sulfonation) .

Biologische Aktivität

1,3-Bis(4-bromophenyl)adamantane is a compound belonging to the adamantane family, known for its unique cage-like structure and diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula CHBr and is characterized by two bromophenyl groups attached to an adamantane core. The synthesis typically involves the bromination of phenyl groups followed by coupling reactions to form the final compound.

Synthesis Method

- Starting Materials : Adamantane and bromobenzene derivatives.

- Reagents : Bromine or brominating agents, catalysts (e.g., palladium).

- Conditions : The reaction is usually carried out under reflux conditions in organic solvents like toluene or dichloromethane.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial and Antifungal Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro Studies : Compounds derived from adamantane have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans .

- Mechanism of Action : The exact mechanism is not fully understood but may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Properties

This compound has also been studied for its anticancer effects:

- Cell Line Studies : It demonstrated cytotoxic effects against various human tumor cell lines. The compound's ability to inhibit cell proliferation suggests potential as a chemotherapeutic agent .

- Mechanisms : Potential mechanisms include induction of apoptosis and inhibition of cell cycle progression.

Case Studies

Several case studies have documented the efficacy of adamantane derivatives in treating infections and cancer:

- Case Study on Antibacterial Efficacy :

- Case Study on Anticancer Activity :

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest:

- Absorption : Likely good due to its lipophilic nature.

- Metabolism : Expected to undergo metabolic transformations via cytochrome P450 enzymes.

- Excretion : Primarily through renal pathways.

Q & A

Q. What are the optimal synthetic routes for 1,3-Bis(4-bromophenyl)adamantane, and how do reaction conditions influence yield?

The synthesis typically involves Sonogashira coupling or Grignard methylation , with critical attention to catalyst selection and solvent systems. For example, tetrakis(triphenylphosphine)palladium(0) is often used in cross-coupling reactions to link bromophenyl groups to the adamantane core . Reaction temperature (e.g., 35°C for Grignard methylation) and solvent choice (e.g., ether or THF) significantly impact yield. Prolonged heating (up to 24 hours) may be required for complete substrate consumption in Grignard reactions, as shorter durations can leave unreacted intermediates .

Q. How can researchers confirm the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for verifying adamantane backbone symmetry and bromophenyl substituent positions. Mass spectrometry (MS) confirms molecular weight (e.g., 444.2 g/mol). Purity (>98%) is assessed via High-Performance Liquid Chromatography (HPLC) . For thermal stability validation, Thermogravimetric Analysis (TGA) shows decomposition temperatures (e.g., 340°C for adamantane-based polymers) .

Advanced Research Questions

Q. How does the adamantane core enhance thermal stability in microporous polymers compared to benzene-based analogs?

Adamantane’s rigid, three-dimensional structure reduces chain mobility, delaying thermal degradation. For instance, adamantane-based polymers exhibit BET surface areas of 665 m²/g and degradation at 340°C , outperforming hexakis(4-bromophenyl)benzene analogs (742 m²/g surface area but degradation at 280°C). The stability is attributed to adamantane’s strain-free, diamondoid framework, which resists bond cleavage under heat .

Q. What methodologies resolve contradictions in reaction yields between published protocols (e.g., Grignard reagent purity)?

Discrepancies in Grignard reaction outcomes (e.g., von Schleyer’s vs. Rieke’s results) often stem from trace metal impurities in magnesium. Transition metals (e.g., Fe, Cu) can catalyze side reactions, altering product ratios. Mitigation strategies include:

- Using ultra-pure magnesium (99.99%).

- Pre-treating reagents with chelating agents.

- Replicating reactions under inert atmospheres (N₂ or Ar) .

Q. Can computational models predict gas adsorption performance of adamantane-based frameworks?

Density Functional Theory (DFT) and Grand Canonical Monte Carlo (GCMC) simulations correlate pore geometry with gas uptake. For example, adamantane’s tetrahedral symmetry creates uniform micropores (0.5–1.2 nm), optimizing CO₂ adsorption (~4.5 mmol/g at 1 bar). Experimental validation via volumetric gas sorption (e.g., N₂ at 77 K) confirms simulated surface areas .

Q. What mechanisms underlie the biological activity of adamantane derivatives (e.g., antimicrobial)?

Adamantane’s lipophilic nature enhances membrane penetration, while bromophenyl groups enable π-stacking interactions with microbial enzymes. For instance, triazole-adamantane hybrids inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol synthesis. Raman spectroscopy and DFT vibrational analysis reveal structural motifs (e.g., C-Br stretching at 560 cm⁻¹) critical for binding .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.